10-Undecenyl acetate

Description

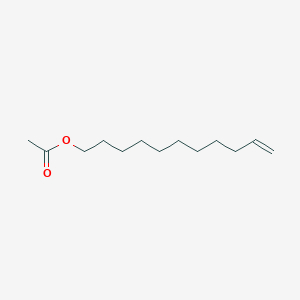

Structure

3D Structure

Properties

IUPAC Name |

undec-10-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVAXEYHJAFRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861737 | |

| Record name | 10-Undecen-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a rose odour | |

| Record name | 10-Undecenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | 10-Undecenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in most organic solvents, 1 ml in 2 ml 80% alcohol (in ethanol) | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.876-0.880 | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-19-6 | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecen-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecen-1-ol, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecen-1-ol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-UNDECEN-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DOE964C4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10-Undecenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 10-Undecenyl Acetate (CAS Number 112-19-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 10-undecenyl acetate (B1210297) (CAS 112-19-6), a long-chain fatty acid ester. The document details its physicochemical characteristics, spectroscopic profile, applications, and safety and handling protocols. Included are detailed experimental methodologies for its synthesis and analysis, designed to be a valuable resource for professionals in research and development. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

10-Undecenyl acetate is a colorless liquid with a characteristic mild, fruity, and rose-like odor.[1] It is a carboxylic ester that is soluble in organic solvents such as ethanol (B145695) but has very low solubility in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 112-19-6 | [1][2] |

| Molecular Formula | C₁₃H₂₄O₂ | [2] |

| Molecular Weight | 212.33 g/mol | [2] |

| Boiling Point | 269.00 to 271.00 °C @ 760.00 mm Hg | |

| Melting Point | -69 °C (estimate) | |

| Density | 0.873 to 0.880 g/cm³ @ 25.00 °C | [1] |

| Refractive Index | 1.433 to 1.440 @ 20.00 °C | [1] |

| Flash Point | 230.00 °F (110.00 °C) TCC | [1] |

| Vapor Pressure | 0.012 mmHg @ 25.00 °C (estimated) | |

| logP (o/w) | 4.962 (estimated) | |

| Water Solubility | 1.517 mg/L @ 25 °C (estimated) | |

| Solubility | Soluble in ethyl alcohol | [1] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the identification of this compound. The mass spectrum is characterized by its molecular ion peak and a specific fragmentation pattern.

Table 2: Characteristic Mass Fragments of this compound (EI-MS)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 41 | 48.25 | [C₃H₅]⁺ |

| 43 | 99.99 | [CH₃CO]⁺ |

| 54 | 38.59 | [C₄H₆]⁺ |

| 55 | 52.37 | [C₄H₇]⁺ |

| 68 | 38.50 | [C₅H₈]⁺ |

Data sourced from PubChem CID 61035.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum for this compound is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the known values for its functional groups and analogous long-chain esters.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | =CH- |

| ~4.95 | m | 2H | CH₂= |

| ~4.05 | t | 2H | -CH₂-O- |

| ~2.04 | q | 2H | =CH-CH₂- |

| ~2.03 | s | 3H | CH₃-C=O |

| ~1.6 | m | 2H | -CH₂-CH₂-O- |

| ~1.3 | m | 12H | -(CH₂)₆- |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171.1 | C=O |

| ~139.2 | =CH- |

| ~114.1 | CH₂= |

| ~64.7 | -CH₂-O- |

| ~33.8 | =CH-CH₂- |

| ~29.5 | -(CH₂)n- |

| ~29.1 | -(CH₂)n- |

| ~28.9 | -(CH₂)n- |

| ~28.6 | -(CH₂)n- |

| ~25.9 | -CH₂-CH₂-O- |

| ~21.0 | CH₃-C=O |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester and alkene functional groups.

Table 5: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (alkene) |

| ~2925, ~2854 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1235 | Strong | C-O stretch (ester) |

| ~991, ~909 | Medium | =C-H bend (alkene) |

Experimental Protocols

Synthesis of this compound via Acetylation

This compound is typically synthesized by the acetylation of its corresponding alcohol, 10-undecen-1-ol (B85765).[3]

Objective: To synthesize this compound from 10-undecen-1-ol.

Materials:

-

10-Undecen-1-ol

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (or another suitable base catalyst)

-

Anhydrous dichloromethane (B109758) (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 10-undecen-1-ol (1.0 equivalent) in anhydrous DCM.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound in various matrices.

Objective: To identify and quantify this compound in a sample.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., HP-5MS)

-

Helium (carrier gas)

-

This compound standard

-

Suitable solvent (e.g., hexane (B92381) or ethyl acetate)

-

Autosampler vials

GC-MS Parameters (Representative):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Procedure:

-

Sample Preparation: Dissolve the sample containing this compound in a suitable solvent to an appropriate concentration. If quantification is required, prepare a series of calibration standards of known concentrations.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the data according to the specified parameters.

-

Data Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). For quantification, construct a calibration curve from the standard solutions and determine the concentration in the unknown sample.

Applications

This compound is primarily used in the flavor and fragrance industry.[1] Its mild, fruity, and rose-like scent makes it a valuable component in various perfumery and cosmetic products.[1] It is also used as a flavoring ingredient in certain food products.[1] In the context of drug development, while not a therapeutic agent itself, its well-characterized properties make it a useful standard for analytical method development and validation, particularly for GC-MS applications involving ester analysis.

Safety and Handling

Hazard Identification:

-

This compound is classified as irritating to the skin (R38).[1]

-

It is advisable to avoid contact with skin and eyes.[1]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Handle in a well-ventilated area.

-

Store in a tightly closed container in a cool, dry place.

-

Keep out of reach of children.[1]

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Conclusion

This compound is a well-characterized long-chain ester with established applications in the flavor and fragrance industry. This technical guide has provided a detailed overview of its core properties, including physicochemical data, a spectroscopic profile, and representative experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and effective utilization of this compound.

References

physicochemical properties of undec-10-en-1-yl acetate

An In-depth Technical Guide on the Physicochemical Properties of Undec-10-en-1-yl Acetate (B1210297)

Introduction

Undec-10-en-1-yl acetate (CAS No. 112-19-6) is a linear ester widely utilized in the flavor and fragrance industries for its characteristic fresh, rosy, and fruity aroma.[1][2] It is also a valuable synthetic precursor and a component in the formulation of various consumer products. This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and chemical synthesis. The document details experimental protocols for its synthesis and characterization and presents key data in a structured format for ease of reference.

Physicochemical Properties

The fundamental physicochemical characteristics of undec-10-en-1-yl acetate are summarized in the table below. These properties are crucial for its handling, formulation, and application in various scientific and industrial contexts.

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₃H₂₄O₂ | - | [1][3][4] |

| Molecular Weight | 212.33 g/mol | - | [1][3][4][5] |

| Appearance | Colorless clear liquid | Ambient | [1][6] |

| Odor | Fresh, clean, rosy, fruity | - | [1][2] |

| Density | 0.873 - 0.880 g/cm³ | 25 °C | [1][3][6] |

| Refractive Index | 1.433 - 1.442 | 20 °C | [1][3][6] |

| Boiling Point | 269.00 - 271.00 °C | 760 mmHg | [1][3][6] |

| Melting Point | -69 °C (estimate) | - | [2][4] |

| Flash Point | >110 °C (>230 °F) | Closed Cup | [1][2][6] |

| Vapor Pressure | 0.012 mmHg | 25 °C (estimate) | [1] |

| logP (o/w) | 4.5 - 4.98 (estimate) | - | [1][6] |

| Solubility | Soluble in ethanol (B145695) and most organic solvents. Insoluble in water (1.517 mg/L at 25°C, est.). | 25 °C | [1][2][3] |

| Assay | 98.00 to 100.00 % | - | [1][6] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of undec-10-en-1-yl acetate are provided below. These protocols are standard procedures that can be adapted for specific laboratory settings.

Protocol 1: Synthesis of Undec-10-en-1-yl Acetate via Acetylation

This protocol describes the synthesis of undec-10-en-1-yl acetate through the acid-catalyzed esterification of 10-undecen-1-ol (B85765) with acetic acid.[2][7]

Materials:

-

10-Undecen-1-ol (1.0 equivalent)

-

Acetic acid (10 equivalents)

-

Sulfuric acid (concentrated, catalytic amount)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine 10-undecen-1-ol (1.0 eq) and acetic acid (10 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Carefully add a catalytic amount (2-3 drops) of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 60 °C with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium carbonate solution (to neutralize the acids), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude undec-10-en-1-yl acetate by vacuum distillation to obtain the final, high-purity product.

Protocol 2: Determination of Physicochemical Properties

The following are standard methods for verifying the identity and purity of the synthesized undec-10-en-1-yl acetate.

A. Density Measurement:

-

Use a calibrated pycnometer or a digital density meter.

-

Ensure the instrument is clean, dry, and calibrated with deionized water at the measurement temperature (25 °C).

-

Introduce the sample into the instrument, avoiding air bubbles.

-

Record the density reading once the temperature has stabilized.

B. Refractive Index Measurement:

-

Use an Abbé refractometer or a digital refractometer.

-

Calibrate the instrument using a standard of known refractive index at the measurement temperature (20 °C).

-

Apply a few drops of the sample to the prism surface.

-

Allow the temperature to equilibrate and record the refractive index reading.

C. Boiling Point Measurement:

-

Set up a simple distillation apparatus.

-

Place a small volume of the sample in the distillation flask with boiling chips.

-

Heat the flask gently and record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the measured atmospheric pressure.

D. Purity Analysis by Gas Chromatography (GC):

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate (e.g., 1 µL/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The purity is determined by the area percentage of the main peak in the resulting chromatogram.

Safety Information

Undec-10-en-1-yl acetate is classified as a skin irritant.[1] It is essential to handle the substance with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. Avoid contact with skin and eyes.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 10-undecen-1-yl acetate, 112-19-6 [thegoodscentscompany.com]

- 2. 10-UNDECEN-1-YL ACETATE CAS#: 112-19-6 [m.chemicalbook.com]

- 3. 10-Undecen-1-yl acetate | C13H24O2 | CID 61035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 10-Undecenyl acetate - specific polymers [specificpolymers.com]

- 6. parchem.com [parchem.com]

- 7. benchchem.com [benchchem.com]

10-Undecenyl acetate chemical structure and IUPAC name

An In-depth Technical Guide to 10-Undecenyl Acetate (B1210297)

This guide provides a comprehensive overview of 10-undecenyl acetate, including its chemical identity, physicochemical properties, synthesis, and spectroscopic data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is a fatty acid ester characterized by a terminal double bond and an acetate group.

-

IUPAC Name : undec-10-enyl acetate[1]

-

Chemical Formula : C₁₃H₂₄O₂[1]

-

Canonical SMILES : CC(=O)OCCCCCCCCCC=C[1]

-

InChI : InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its handling, characterization, and application in various experimental settings.

Physicochemical Properties

A compilation of key physical and chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Weight | 212.33 g/mol | [1] |

| CAS Number | 112-19-6 | [1] |

| Appearance | Colorless liquid with a rose-like odor | [1] |

| Boiling Point | 269.0–271.0 °C at 760 mmHg | [1] |

| Density | 0.876–0.880 g/cm³ | [1] |

| Refractive Index | 1.438–1.442 (at 20 °C) | [1] |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in most organic solvents | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. While raw spectral data is best sourced from spectral databases, the expected characteristic signals are described here.

| Spectroscopy | Expected Signals |

| ¹H NMR | Signals corresponding to the terminal vinyl protons (approx. 4.9-5.8 ppm), the methylene (B1212753) group adjacent to the ester oxygen (approx. 4.0 ppm), the acetyl methyl protons (approx. 2.0 ppm), and the aliphatic methylene protons (approx. 1.2-2.0 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon of the ester (approx. 171 ppm), signals for the vinyl carbons (approx. 114 and 139 ppm), the carbon of the methylene group adjacent to the ester oxygen (approx. 64 ppm), the acetyl methyl carbon (approx. 21 ppm), and a series of signals for the aliphatic methylene carbons (approx. 25-34 ppm). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester (approx. 1740 cm⁻¹), C-O stretching bands (approx. 1240 cm⁻¹ and 1040 cm⁻¹), and bands corresponding to the C=C stretch and =C-H bend of the terminal alkene (approx. 1640 cm⁻¹ and 910 cm⁻¹). |

| Mass Spectrometry (EI) | The mass spectrum would likely show a characteristic fragment ion at m/z 43 corresponding to [CH₃CO]⁺. Other fragments would arise from cleavage along the alkyl chain. |

Note: Actual spectra for this compound can be found in databases such as SpectraBase, which includes NMR, FTIR, and MS data.[2]

Experimental Protocols

The most common synthesis of this compound is through the esterification of 10-undecen-1-ol (B85765).

Synthesis of this compound via Acetylation

This protocol details the straightforward one-step acetylation of 10-undecen-1-ol.

Materials:

-

10-Undecen-1-ol

-

Acetic acid (or acetic anhydride)

-

Concentrated sulfuric acid (catalytic amount)

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Combine 10-undecen-1-ol (1.0 equivalent) and acetic acid (10 equivalents) in a round-bottom flask.

-

Add a catalytic amount (1-2 drops) of concentrated sulfuric acid.

-

Heat the mixture to approximately 60 °C with stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the excess acid by slowly adding saturated sodium carbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

Diagrams and Workflows

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol for this compound from its alcohol precursor.

Caption: Workflow for the synthesis of this compound.

Applications and Relevance

This compound is primarily utilized in the flavor and fragrance industries for its mild, fruity, rose-type odor. It is also a known pheromone component for certain moth species. While not a primary focus for drug development, its role as a semiochemical can be of interest in ecological and pest management research. Its well-defined structure and functional groups also make it a useful building block or starting material in organic synthesis.

References

A Technical Guide to the Solubility of 10-Undecenyl Acetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 10-Undecenyl acetate (B1210297), a key intermediate and additive in various industries. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and quality control. This document collates available quantitative solubility data, presents a detailed experimental protocol for its determination, and offers a visual representation of the experimental workflow to aid researchers in their laboratory practices.

Introduction to 10-Undecenyl Acetate

This compound (CAS No. 112-19-6) is a carboxylic ester with the chemical formula C₁₃H₂₄O₂.[1][2] At room temperature, it exists as a colorless liquid with a characteristic floral-fruity, rose-like odor.[1][3] Its molecular structure, featuring a long eleven-carbon chain and a polar acetate group, governs its solubility profile, rendering it generally soluble in organic solvents. It is widely used in the fragrance and flavoring industries.[1][4]

Solubility Data

The solubility of this compound is a critical parameter for its use in various applications. While qualitative descriptions indicate its solubility in most common organic solvents, quantitative data is limited.[2][5] The following table summarizes the available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference |

| Ethanol (80%) | Not Specified | Soluble | [1] |

| Ethanol | 25 | 1440.88 | [6] |

Researchers are encouraged to determine the solubility in other solvents of interest using the experimental protocol provided in the subsequent section.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid analyte like this compound in various organic solvents. This method is based on the widely accepted shake-flask method, a robust technique for solubility measurement.[7]

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Sealed vials or flasks

-

Centrifuge (optional)

-

Pipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE, compatible with the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and appropriate glassware

3.2. Procedure

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a known volume of the chosen solvent. The presence of a visible excess of the solute is crucial to ensure saturation.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for the separation of the undissolved this compound. If separation is slow, the mixture can be centrifuged at the same temperature.[7]

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. It is critical to avoid disturbing the layer of undissolved solute.

-

Sample Preparation for Analysis: Filter the collected aliquot through a syringe filter compatible with the solvent to remove any suspended microdroplets.[7] Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable analytical instrument). The concentration of this compound in the diluted sample is determined from the calibration curve.

-

Calculation of Solubility: The solubility of this compound in the solvent at the specified temperature is calculated by taking into account the dilution factor. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the solubility determination protocol described above.

Conclusion

While this compound is generally known to be soluble in organic solvents, precise quantitative data remains sparse in publicly available literature. This guide provides the currently available data and a robust, detailed protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications. The provided experimental workflow offers a clear visual aid for the practical implementation of this protocol. Further research to expand the quantitative solubility data for a wider range of organic solvents would be a valuable contribution to the scientific community.

References

- 1. 10-UNDECEN-1-YL ACETATE CAS#: 112-19-6 [m.chemicalbook.com]

- 2. 10-Undecen-1-yl acetate | C13H24O2 | CID 61035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10-undecen-1-yl acetate, 112-19-6 [thegoodscentscompany.com]

- 4. Temporary title [webprod.hc-sc.gc.ca]

- 5. parchem.com [parchem.com]

- 6. scent.vn [scent.vn]

- 7. benchchem.com [benchchem.com]

Synthesis of 10-Undecenyl Acetate from 10-Undecen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Undecenyl acetate (B1210297) is a valuable chemical intermediate known for its application as a flavoring agent and a pheromone component for certain insect species. Its synthesis from the readily available bio-based precursor, 10-undecen-1-ol (B85765), is a crucial transformation. This guide provides an in-depth overview of the synthetic methodologies, experimental protocols, and quantitative data for the efficient acetylation of 10-undecen-1-ol. The primary focus is on the esterification of the terminal hydroxyl group while preserving the integrity of the vinyl group.

Synthetic Methodologies: A Comparative Analysis

The synthesis of 10-undecenyl acetate from 10-undecen-1-ol is typically achieved through esterification, a reaction that can be conducted using various acetylating agents and catalysts. The choice of methodology often depends on factors such as desired yield, reaction time, cost, and environmental considerations. The most common methods involve the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst.

| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |

| Acid Catalysis | Acetic Anhydride | Sulfuric Acid (catalytic) | Not specified | 60 | 2-4 | High (not specified) | [1] |

| Base Catalysis | Acetic Anhydride | Pyridine (B92270) | Pyridine | Room Temp | Varies | Good to Excellent | [2][3] |

| DMAP Catalysis | Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) | Room Temp | 24 | High | [4] |

| Solvent-Free (Basic) | Acetic Anhydride | Sodium Acetate Trihydrate (catalytic) | None | Room Temp | < 1 | ~95% (for primary alcohols) | [5] |

| Solvent-Free (Acidic) | Acetic Anhydride | Expansive Graphite (catalytic) | None or CH₂Cl₂ | Room Temp | 0.5-2 | >95% (for primary alcohols) | [6] |

Experimental Protocols

Below are detailed experimental protocols for two common methods for the synthesis of this compound.

Protocol 1: Direct Acetylation using Acetic Anhydride and Sulfuric Acid

This protocol is a straightforward and effective method for the direct acetylation of 10-undecen-1-ol.[1]

Materials:

-

10-Undecen-1-ol

-

Acetic Anhydride

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated Sodium Carbonate Solution (Na₂CO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10-undecen-1-ol (1.0 equivalent) and acetic anhydride (2.0 equivalents).

-

With stirring, add a catalytic amount (1-2 drops) of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 60°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully and slowly add saturated sodium carbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Acetylation using Acetic Anhydride in Pyridine

This is a classic and widely used method for the acetylation of alcohols. Pyridine acts as both the solvent and the base to neutralize the acetic acid byproduct.[2]

Materials:

-

10-Undecen-1-ol

-

Acetic Anhydride (Ac₂O)

-

Dry Pyridine

-

Dry Methanol (for quenching)

-

Dichloromethane (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 10-undecen-1-ol (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0°C using an ice bath.

-

Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

-

Quench the reaction by adding a small amount of dry methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

Spectroscopic Profile of 10-Undecenyl Acetate: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 10-undecenyl acetate (B1210297), a long-chain alkenyl ester. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to be a valuable resource for the identification, characterization, and quality control of 10-undecenyl acetate in a variety of research and development applications.

Spectroscopic Data Summary

The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for a solution in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.81 | m | 1H | H-10 |

| ~4.95 | m | 2H | H-11 |

| 4.05 | t | 2H | H-1 |

| 2.04 | s | 3H | H-1' (CH₃CO) |

| ~2.02 | m | 2H | H-9 |

| ~1.61 | p | 2H | H-2 |

| ~1.28 | m | 10H | H-3 to H-8 |

Note: Predicted values are based on typical chemical shifts for similar structures and the known spectrum of 10-undecen-1-ol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for a solution in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C=O (C-2') |

| 139.2 | C-10 |

| 114.1 | C-11 |

| 64.6 | C-1 |

| 33.8 | C-9 |

| 29.4 | Methylene Chain |

| 29.3 | Methylene Chain |

| 29.1 | Methylene Chain |

| 28.9 | Methylene Chain |

| 28.6 | C-2 |

| 25.9 | Methylene Chain |

| 21.0 | CH₃ (C-1') |

Note: Predicted values are based on typical chemical shifts for similar structures and the known spectrum of 10-undecen-1-ol.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (vinyl) |

| ~2925, ~2854 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1235 | Strong | C-O stretch (ester) |

| ~991, ~909 | Medium | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Tentative Assignment |

| 43 | 99.99 | [CH₃CO]⁺ |

| 55 | 52.37 | [C₄H₇]⁺ |

| 41 | 48.25 | [C₃H₅]⁺ |

| 54 | 38.59 | [C₄H₆]⁺ |

| 68 | 38.50 | [C₅H₈]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh approximately 5-20 mg of this compound.

-

For ¹³C NMR, a higher concentration is preferable, so accurately weigh 20-50 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Vortex the vial to ensure the sample is fully dissolved.

-

Using a pipette with a cotton plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve the best possible resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) plates

-

Acetone (B3395972) or other suitable solvent for cleaning

-

Lint-free wipes

Procedure:

-

Sample Preparation (Neat Liquid):

-

Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small amount of dry acetone and wipe with a lint-free cloth.

-

Place one to two drops of the this compound sample directly onto the surface of one of the salt plates.

-

Carefully place the second salt plate on top, creating a thin liquid film of the sample between the two plates.

-

-

Background Spectrum:

-

Place the empty, clean salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any interference from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks in the final IR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

-

This compound sample

-

Hexane or other suitable volatile solvent

-

GC-MS instrument with an EI source

-

Autosampler vials with inserts

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in hexane.

-

Transfer the solution to an autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Set the mass spectrometer to operate in EI mode, typically at 70 eV.

-

Set the mass scan range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The GC will separate the components of the sample, and the this compound will elute at a specific retention time and enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Processing:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

A Technical Guide to the Thermal Stability and Decomposition of 10-Undecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of 10-Undecenyl Acetate (B1210297)

A summary of the key physicochemical properties of 10-undecenyl acetate is presented in Table 1. These properties are fundamental for its handling, storage, and for the interpretation of thermal analysis data.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₄O₂ | PubChem[1] |

| Molecular Weight | 212.35 g/mol | Alfa Chemistry[2] |

| Appearance | Colorless to pale yellow liquid | Alfa Chemistry[2] |

| Boiling Point | 270 °C | Alfa Chemistry[2] |

| Flash Point | 110.00 °C (230.00 °F) TCC | The Good Scents Company[3] |

| Solubility | Insoluble in water; soluble in organic solvents | - |

| Storage | Freezer | Alfa Chemistry[2] |

Hypothesized Thermal Decomposition Pathways

Based on the thermal degradation studies of similar acetate esters, the decomposition of this compound is likely to proceed through a primary pathway involving the elimination of acetic acid, a process analogous to the pyrolysis of ethylene (B1197577) vinyl acetate (EVA) which shows an initial loss of acetic acid.[4][5] This would be followed by further fragmentation of the resulting unsaturated hydrocarbon.

A potential secondary pathway could involve homolytic cleavage of the C-O bond to form an acyloxy and an undecenyl radical, which would then undergo further reactions.

Caption: Hypothesized decomposition pathways for this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature ranges of different degradation steps.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into a standard alumina (B75360) or platinum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The temperatures of maximum rates of decomposition are determined from the peaks of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

-

Heating Program: Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting and boiling, while exothermic peaks will likely correspond to decomposition processes.

Evolved Gas Analysis (EGA) using TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

To identify the volatile products released during decomposition, the TGA instrument can be coupled to a mass spectrometer or an FTIR spectrometer.

Experimental Protocol:

-

Instrument: A TGA instrument interfaced with a mass spectrometer or FTIR spectrometer via a heated transfer line.

-

TGA Method: Follow the TGA protocol as described in section 3.1.

-

EGA Conditions:

-

Transfer Line Temperature: Maintain the transfer line at a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

MS: Continuously scan a mass range of m/z 10-300 to detect and identify the evolved components based on their mass spectra.

-

FTIR: Continuously collect infrared spectra of the evolved gas stream to identify functional groups of the decomposition products.

-

-

Data Analysis: Correlate the evolution of specific gases (identified by their mass spectra or IR spectra) with the weight loss steps observed in the TGA data.

Caption: Workflow for the thermal analysis of this compound.

Anticipated Thermal Analysis Data

While no specific data exists for this compound, Table 2 presents a hypothesized summary of the expected thermal decomposition data based on the behavior of similar long-chain esters.

| Parameter | Hypothesized Value/Observation | Analytical Technique |

| Onset of Decomposition (T_onset) | 200 - 250 °C | TGA |

| Temperature of Maximum Decomposition Rate (T_max) | 250 - 300 °C | TGA (DTG Peak) |

| Major Decomposition Step | ~28% mass loss corresponding to the elimination of acetic acid (MW = 60.05 g/mol ) | TGA |

| Decomposition Enthalpy (ΔH_d) | Exothermic event | DSC |

| Primary Gaseous Products | Acetic Acid (m/z 60, 43), Undecadiene isomers | TGA-MS |

Conclusion

The thermal stability and decomposition of this compound are critical parameters for its application in various industries. Although direct experimental data is limited, this guide provides a robust framework for its investigation. The primary decomposition pathway is hypothesized to be the elimination of acetic acid, a characteristic reaction of acetate esters. The detailed experimental protocols for TGA, DSC, and EGA provided herein will enable researchers to thoroughly characterize the thermal behavior of this compound and similar molecules. The application of these methods will yield valuable data on decomposition temperatures, reaction enthalpies, and the nature of the degradation products, thereby ensuring the safe and effective use of this compound.

References

commercial availability and purity of 10-Undecenyl acetate for research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, purity, and primary research applications of 10-Undecenyl acetate (B1210297). This document details its utility as a versatile precursor in the synthesis of insect pheromones, providing key experimental protocols. Furthermore, it outlines the principles of behavioral bioassays for synthesized pheromones and illustrates the fundamental insect olfactory signaling pathway.

Commercial Availability and Purity of 10-Undecenyl Acetate

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is generally high, making it suitable for sensitive synthetic applications. For research purposes, it is crucial to select a grade with a purity that matches the requirements of the intended application. Below is a summary of typical commercial offerings.

| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Alfa Chemistry | 99%+ | 112-19-6 | C₁₃H₂₄O₂ | 212.35 |

| Parchem | 98.00 to 100.00 % | 112-19-6 | C₁₃H₂₄O₂ | 212.33 |

| Sapphire Bioscience | >99% | 112-19-6 | C₁₃H₂₄O₂ | 212.33 |

| The Good Scents Company | ≥98.0% | 112-19-6 | C₁₃H₂₄O₂ | - |

| MOLBASE | 95% - 99% | 112-19-6 | C₁₃H₂₄O₂ | 212.33 |

Note: The information in this table is based on publicly available data from supplier websites and may vary. It is recommended to request a certificate of analysis (CoA) from the supplier for batch-specific purity data.

Application in Insect Pheromone Synthesis

The primary application of this compound in a research context is as a starting material or intermediate in the synthesis of various insect sex pheromones, particularly those of lepidopteran species.[1] Its bifunctional nature, possessing a terminal double bond and an acetate group (or its precursor alcohol), allows for a range of chemical modifications to construct the carbon chains and specific functionalities of target pheromone molecules.[1]

General Synthetic Workflow

The synthesis of more complex pheromones from this compound or its precursor, 10-undecen-1-ol (B85765), typically involves a series of key chemical transformations. A generalized workflow is depicted below.

Caption: General synthetic routes from 10-Undecen-1-ol/acetate.

Key Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of insect pheromones, starting from 10-undecen-1-ol, the immediate precursor to this compound.

Protocol 1: Direct Acetylation of 10-Undecen-1-ol [1]

This protocol describes the straightforward conversion of 10-undecen-1-ol to this compound.

-

Materials: 10-Undecen-1-ol, acetic anhydride (B1165640), pyridine (B92270) (or a catalytic amount of a strong acid like sulfuric acid), ethyl acetate, saturated sodium carbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

Combine 10-undecen-1-ol and acetic anhydride in a round-bottom flask.

-

Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Heat the mixture with stirring (e.g., to 60 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Carefully neutralize the excess acid by washing with a saturated sodium carbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

-

Protocol 2: Oxidation of 10-Undecen-1-ol to 10-Undecenal [1]

This protocol is a crucial step for subsequent chain-extension reactions.

-

Materials: 10-Undecen-1-ol, pyridinium (B92312) chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), diethyl ether, and silica gel.

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous DCM.

-

Dissolve 10-Undecen-1-ol (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Monitor the reaction by TLC; it is typically complete within 2-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield 10-undecenal.

-

Protocol 3: Chain Extension via Wittig Reaction [1]

This protocol is a classic method to form a new carbon-carbon double bond with stereochemical control, essential for the synthesis of many Z-isomer pheromones.

-

Materials: An appropriate phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide), a strong base (e.g., potassium tert-butoxide), anhydrous tetrahydrofuran (B95107) (THF), 10-undecenal, saturated ammonium (B1175870) chloride solution, and diethyl ether.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add the strong base (1.1 equivalents). Allow the mixture to stir at room temperature for 1 hour to form the ylide (a color change is often observed).

-

Cool the ylide solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of 10-undecenal (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 4: Chain Extension via Olefin Metathesis

Olefin metathesis is a powerful, modern alternative for the formation of carbon-carbon double bonds. Cross-metathesis can be used to couple this compound with another olefin to synthesize longer-chain pheromones.

-

Materials: this compound, a suitable olefin partner, a Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs Catalyst® M202), and an appropriate solvent (e.g., dichloromethane).

-

General Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve this compound and the olefin partner in the solvent.

-

Add the metathesis catalyst (typically 0.5-5 mol%).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC-MS.

-

Once the reaction is complete, quench it by adding a reagent like ethyl vinyl ether.

-

Concentrate the mixture and purify the product by column chromatography. The choice of catalyst can influence the stereoselectivity (E/Z ratio) of the resulting double bond.[2]

-

Behavioral Bioassays for Pheromone Activity

After synthesis, it is essential to verify the biological activity of the putative pheromone. Behavioral bioassays are used to determine if the synthesized compound elicits the expected behavioral response in the target insect species.

Wind Tunnel Assays: This is a common method where a controlled plume of the synthesized pheromone is released at one end of a tunnel with a constant airflow. The target insects are released at the other end, and their upwind flight, landing at the source, and other mating behaviors are observed and quantified.

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to the synthesized pheromone. An antenna is excised and placed between two electrodes, and a puff of air containing the test compound is passed over it. The resulting depolarization of the olfactory receptor neurons is recorded as an electrical signal (the EAG response), indicating that the antenna's receptors can detect the compound.

Insect Olfactory Signaling Pathway

The detection of pheromones by insects is a complex process that involves a series of molecular events, leading to a behavioral response. The following diagram illustrates the key components of the insect olfactory signal transduction pathway.

References

The Biological Frontier of Long-Chain Fatty Acid Esters: A Technical Guide for Researchers

Abstract

Long-chain fatty acid esters (LCFAes) represent a diverse class of lipid molecules with profound biological activities, ranging from the regulation of inflammation and metabolism to neurotransmission. This technical guide provides an in-depth exploration of the core biological activities of three prominent classes of LCFAes: Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), N-Acyl Ethanolamines (NAEs), and Long-Chain Fatty Acyl-CoA Esters (LCFA-CoA esters). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, summarizes key quantitative data, details essential experimental protocols, and visualizes complex signaling pathways and workflows.

Introduction

Long-chain fatty acid esters are endogenous signaling molecules that play crucial roles in maintaining physiological homeostasis. Their dysregulation has been implicated in a variety of pathological conditions, including metabolic syndrome, inflammatory diseases, and neurological disorders. Consequently, understanding the biological activities of these lipids is of paramount importance for the development of novel therapeutic strategies. This guide serves as a comprehensive resource, offering both foundational knowledge and practical methodologies for the study of these fascinating molecules.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a relatively newly discovered class of lipids with potent anti-diabetic and anti-inflammatory properties.[1] They are formed by the esterification of a fatty acid to a hydroxy fatty acid.

Biological Activities and Signaling Pathways

FAHFAs have been shown to improve glucose tolerance, enhance insulin (B600854) sensitivity, and reduce inflammation.[1][2] One of the key signaling pathways implicated in the action of some FAHFAs, such as palmitic acid hydroxy stearic acids (PAHSAs), is the activation of G protein-coupled receptor 120 (GPR120).[3] Activation of GPR120 can lead to the potentiation of glucose-stimulated insulin secretion (GSIS) and the attenuation of inflammatory responses in immune cells.[4]

Below is a diagram illustrating the signaling pathway of GPR120 activation by FAHFAs.

Quantitative Data

The following table summarizes the concentrations of various FAHFA isomers found in human plasma and the inhibitory concentrations (IC50) of 9-PAHSA on specific chemokine receptors.

| FAHFA Isomer | Mean Plasma Concentration (nM)[5] | Receptor | IC50 (µM)[6] |

| 9-POHSA | 1184.4 ± 526.1 | CCR6 | 1.7 |

| 9-OAHSA | 374.0 ± 194.6 | CCR7 | 3.2 |

| 5-PAHSA | Below Limit of Detection | CXCR4 | 3.9 |

| 9-PAHSA | Below Limit of Detection | CXCR5 | 19 |

| 12-PAHSA | Below Limit of Detection | ||

| 9-PAHPA | Below Limit of Detection | ||

| 9-SAHSA | Below Limit of Detection |

Experimental Protocols

This protocol outlines the extraction and quantification of FAHFAs from biological matrices such as plasma or tissue using liquid chromatography-mass spectrometry (LC-MS).[1][7]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of FAHFA-containing Triacylglycerols and Their Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 10-Undecenyl Acetate as a Fragrance Ingredient

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Undecenyl acetate (B1210297), a long-chain acetate ester, is a valuable fragrance ingredient prized for its complex olfactory profile, characterized by waxy, fruity, and rosy notes. This technical guide provides a comprehensive overview of 10-undecenyl acetate for the scientific community. It delves into its physicochemical properties, olfactory characteristics, and proposed mechanism of action through olfactory receptors. Detailed experimental protocols for its synthesis, sensory analysis, and stability testing are presented, alongside a summary of its safety profile. This document aims to be a foundational resource for researchers and professionals working with fragrance ingredients in various scientific and developmental contexts.

Chemical and Physical Properties

This compound, also known as undec-10-enyl acetate, is a carboxylic ester with the molecular formula C₁₃H₂₄O₂. It is a colorless liquid with a mild, fruity, rose-type odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 212.33 g/mol | |

| Appearance | Colorless clear liquid | [1] |

| Boiling Point | 269.00 to 271.00 °C @ 760.00 mm Hg | [2] |

| Density | 0.876-0.880 g/cm³ | [2] |

| Refractive Index | 1.438-1.442 | [2] |

| Flash Point | 230.00 °F (110.00 °C) TCC | [1] |

| Solubility | Soluble in most organic solvents; 1 ml in 2 ml 80% alcohol (ethanol) | [2] |

| LogP (o/w) | 4.5 | |

| Vapor Pressure | 0.012 mmHg @ 25.00 °C (estimated) | [1] |

| Substantivity | 257 hours at 100.00 % | [1] |

Olfactory Profile and Sensory Analysis

The odor of this compound is multifaceted, often described as fresh, clean, and reminiscent of laundered cloth with rosy undertones at full strength.[1] When diluted to 1%, its profile reveals more complex notes, including fatty, red licorice-like fruity, sharp waxy, and even meaty and cheesy nuances.[1] This complexity makes it a versatile ingredient in fragrance formulations, where it can be used to impart fresh, rosy notes and act as a fruit uplifter, blending well with other esters like geranyl acetate and citronellyl acetate.[1]

Proposed Olfactory Signaling Pathway

While the specific olfactory receptors (ORs) that bind to this compound have not been definitively identified in published literature, the activation of ORs by structurally similar molecules provides a strong hypothesis for its mechanism of action. The human olfactory receptor OR51E2 is a G-protein coupled receptor (GPCR) that has been shown to be activated by short-chain fatty acids like acetate and propionate.[3][4][5] The activation of OR51E2 initiates an intracellular signaling cascade mediated by G-proteins, leading to an elevation of intracellular Ca²⁺ and cAMP, and the activation of protein kinases PKA and MAPK3/MAPK1.[3] Given that this compound is a long-chain acetate ester, it is plausible that it interacts with OR51E2 or other closely related olfactory receptors that have binding pockets amenable to larger aliphatic chains. The binding of the acetate moiety would be a key interaction, with the undecenyl chain contributing to the specificity and overall perceived odor quality.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the acetylation of its corresponding alcohol, 10-undecen-1-ol (B85765). A general laboratory-scale procedure is as follows:

Materials:

-

10-Undecen-1-ol

-

Acetic anhydride (B1165640)

-

Pyridine (or another suitable base)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10-undecen-1-ol in an excess of pyridine.

-

Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by vacuum distillation.

Sensory Analysis: Triangle Test Protocol

To determine if a perceptible difference exists between two samples of this compound (e.g., from different synthesis batches or after stability testing), a triangle test is a standard and effective method.[6]

Materials:

-

Standard sample of this compound

-

Test sample of this compound

-

Odorless solvent (e.g., dipropylene glycol or mineral oil)

-

Glass vials with caps

-

Smelling strips

-

Sensory evaluation booths with controlled lighting and ventilation

-

A panel of at least 15 trained or semi-trained sensory assessors

Procedure:

-